![molecular formula C21H14N4O5S B2932231 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide CAS No. 302559-79-1](/img/structure/B2932231.png)
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. It belongs to the group of compounds known as indole-3-carboxamides, which have been developed as a new class of cannabinoid receptor agonists.
Wirkmechanismus
The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 involves binding to the CB1 and CB2 receptors in the brain and other tissues, leading to the activation of these receptors. This activation results in various physiological and biochemical effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channels.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a feeling of euphoria and relaxation. It has also been found to affect the regulation of gene expression in various tissues, leading to changes in the expression of genes related to inflammation, oxidative stress, and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 in lab experiments is its high potency as a cannabinoid receptor agonist. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system with greater precision and accuracy. However, one limitation of using N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 is its potential for toxicity and adverse effects, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 and other synthetic cannabinoids. One area of focus is the development of new synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of focus is the investigation of the potential therapeutic uses of synthetic cannabinoids in the treatment of various diseases and conditions, such as chronic pain, anxiety, and depression. Finally, future research may also focus on the development of new methods for the detection and analysis of synthetic cannabinoids in biological samples.
Synthesemethoden
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 is synthesized by reacting 5-methyl-1,3-benzothiazol-2-amine with 4-(3,5-dinitrobenzoyl)chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide-2201 has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are the two main receptors of the endocannabinoid system.
Eigenschaften
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5S/c1-12-2-7-19-18(8-12)23-21(31-19)13-3-5-15(6-4-13)22-20(26)14-9-16(24(27)28)11-17(10-14)25(29)30/h2-11H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACDNTCINJMTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.